molecular formula C11H13BrMgO2 B3132322 4-(2-Tetrahydro-2H-pyranoxy)phenylmagnesium bromide CAS No. 36637-44-2

4-(2-Tetrahydro-2H-pyranoxy)phenylmagnesium bromide

Cat. No. B3132322
CAS RN: 36637-44-2
M. Wt: 281.43 g/mol
InChI Key: JNWNAQZSBRFGPC-UHFFFAOYSA-M
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Description

4-(2-Tetrahydro-2H-pyranoxy)phenylmagnesium bromide is a chemical compound with the molecular formula C11H13BrMgO2 . It is typically available as a 0.5M solution in tetrahydrofuran (THF) . It appears as a clear yellow to brown solution .


Synthesis Analysis

This compound can be used in the preparation of C-2 and C-20-diaryl steroidal derivatives . It also serves as an intermediate in the synthesis of multiblock copolymers having a fullerene backbone . These copolymers have potential applications in photovoltaic devices .


Molecular Structure Analysis

The IUPAC name for this compound is 2-[4-(bromomagnesio)phenoxy]oxane . The SMILES string representation is Br[Mg]C1=CC=C(OC2CCCCO2)C=C1 .


Chemical Reactions Analysis

As a Grignard reagent, this compound is involved in Grignard reactions . These reactions are a key step in the formation of carbon-carbon bonds.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 281.43 . It has a density of 0.961 g/mL at 25 °C . The solution has a boiling point of 65 °C . It is stored at a temperature of 2-8°C .

Scientific Research Applications

Safety and Hazards

This compound is highly flammable and harmful if swallowed . It can cause severe skin burns and eye damage . It may cause respiratory irritation and drowsiness or dizziness . It is also suspected of causing cancer . Therefore, it should be handled with care, using appropriate personal protective equipment .

Future Directions

The use of this compound in the synthesis of multiblock copolymers having a fullerene backbone suggests potential applications in the development of photovoltaic devices . This could be a promising area for future research and development.

properties

IUPAC Name

magnesium;2-(phenoxy)oxane;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13O2.BrH.Mg/c1-2-6-10(7-3-1)13-11-8-4-5-9-12-11;;/h2-3,6-7,11H,4-5,8-9H2;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNWNAQZSBRFGPC-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)OC2=CC=[C-]C=C2.[Mg+2].[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrMgO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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